molecular formula C20H30O B12397619 Retinol-d8

Retinol-d8

Cat. No.: B12397619
M. Wt: 294.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-LORXLKFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retinol-d8: is a deuterated form of retinol, also known as vitamin A1. It is a stable isotope-labeled compound where eight hydrogen atoms are replaced by deuterium. This modification makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Retinol-d8 can be synthesized through the deuteration of retinol. The process involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the catalytic hydrogenation of retinol in the presence of deuterium gas. The reaction is typically carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity. The use of advanced catalytic systems and deuterated solvents ensures efficient and cost-effective production. The final product is purified using chromatographic techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Retinol-d8 undergoes similar chemical reactions as non-deuterated retinol. These reactions include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Retinol-d8 is used as a tracer in chemical studies to understand the metabolic pathways of retinoids. Its stable isotope labeling allows for precise quantification and tracking in complex biological systems .

Biology: In biological research, this compound is used to study the role of retinoids in cellular processes such as differentiation, proliferation, and apoptosis. It helps in elucidating the mechanisms of action of retinoids at the molecular level .

Medicine: this compound is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of retinoids. It is also used in clinical research to develop new therapeutic agents for diseases related to vitamin A deficiency .

Industry: In the cosmetic industry, this compound is used to develop and test new formulations of anti-aging and skin care products. Its stable isotope labeling provides insights into the stability and efficacy of retinoid-based products .

Mechanism of Action

Retinol-d8 exerts its effects through its conversion to active metabolites such as retinaldehyde-d8 and retinoic acid-d8. These metabolites bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. The binding activates transcription of target genes involved in cell differentiation, proliferation, and apoptosis. The molecular targets include genes regulating skin health, vision, and immune function .

Comparison with Similar Compounds

Uniqueness of Retinol-d8: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in research applications where understanding the dynamics of retinoid metabolism is crucial .

Properties

Molecular Formula

C20H30O

Molecular Weight

294.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-2,6-dideuterio-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,2D3,8D,13D

InChI Key

FPIPGXGPPPQFEQ-LORXLKFCSA-N

Isomeric SMILES

[2H]\C(=C(/C=C/C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])/[2H])\C([2H])([2H])[2H])\CO

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C

Origin of Product

United States

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